molecular formula C13H13BrN4O2S B4720859 N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide

N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide

Cat. No. B4720859
M. Wt: 369.24 g/mol
InChI Key: UWDYDLPGQCHBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide involves the inhibition of specific enzymes, which leads to the disruption of various cellular processes. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of pH in cells.
Biochemical and Physiological Effects:
N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. Additionally, it has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide has several advantages and limitations in lab experiments. One of the advantages is that it exhibits inhibitory activity against specific enzymes, which makes it a promising candidate for drug development. Additionally, it has been found to exhibit low toxicity in vitro, which makes it a safe compound to work with. One of the limitations is that it has low solubility in water, which makes it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide. One direction is to study its potential use in drug development, particularly in the development of anticancer drugs. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for its inhibitory activity.

Scientific Research Applications

N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit inhibitory activity against specific enzymes, which makes it a promising candidate for drug development. Additionally, it has been studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(5-acetamido-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c1-8(19)16-13-18-17-11(21-13)5-6-15-12(20)9-3-2-4-10(14)7-9/h2-4,7H,5-6H2,1H3,(H,15,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDYDLPGQCHBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide
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N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide
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N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide
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N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide
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N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide
Reactant of Route 6
N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-bromobenzamide

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